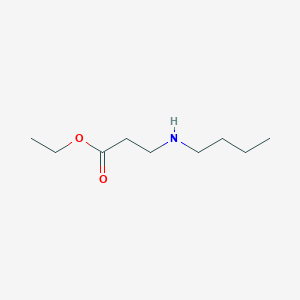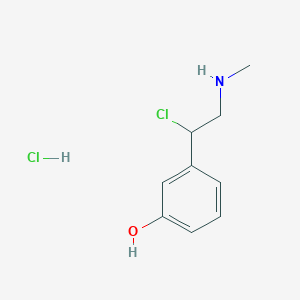
N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride
Vue d'ensemble
Description
N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Remediation
Amine-functionalized sorbents, including structures similar to N-(4-Fluorobenzyl)-2-propen-1-amine hydrochloride, have been identified as promising materials for the removal of persistent and hazardous compounds from water. For instance, they are particularly effective in the adsorption and removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents operate through mechanisms involving electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbent materials, which collectively contribute to their high efficiency in contaminant removal (Ateia et al., 2019).
Advanced Material Development
The synthesis and structural analysis of amine-functionalized metal–organic frameworks (MOFs) demonstrate the utility of these materials in gas sorption, catalysis, and as components in electronic devices. Amine groups introduced into MOFs contribute significantly to their functionality, enhancing their capacity for CO2 capture and separation due to the strong interaction between CO2 and the basic amine sites. This property is particularly relevant for environmental applications and the development of sustainable technologies (Lin, Kong, & Chen, 2016).
Biomedical Applications
In the biomedical field, the incorporation of fluorine atoms into organic compounds, a trait shared by this compound, is a strategy employed to enhance the stability and bioactivity of pharmaceuticals and biomolecules. Fluorinated compounds exhibit unique physicochemical properties such as increased stability and bioavailability, making them valuable in drug development and other therapeutic applications. The design of proteins incorporating fluorinated amino acids has shown potential for creating biomolecules with enhanced stability and functionality, suggesting a promising area for the application of fluorine-containing amines (Buer & Marsh, 2012).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWPVVUEANIHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B3208136.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B3208141.png)
![(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B3208148.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3208182.png)


![N-(4-sulfamoylphenyl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3208207.png)
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one](/img/structure/B3208219.png)

![({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B3208228.png)

